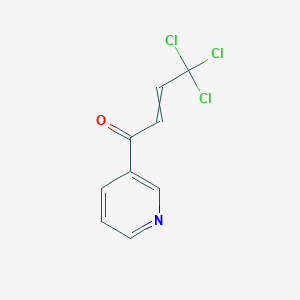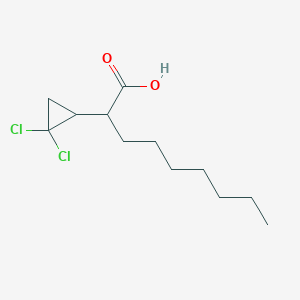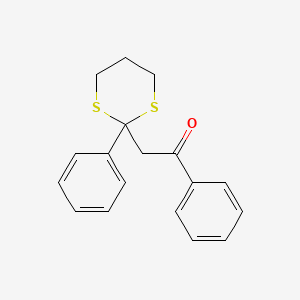
Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- is an organic compound with a complex structure that includes both phenyl and dithianyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- typically involves the reaction of 1-phenyl-2-bromoethanone with 1,3-dithiane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the dithiane group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1,2-diphenyl-: Similar structure but lacks the dithiane group.
Ethanone, 2-hydroxy-1-phenyl-: Contains a hydroxyl group instead of the dithiane group.
Ethanone, 2-bromo-1-phenyl-: Contains a bromine atom instead of the dithiane group.
Uniqueness
Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- is unique due to the presence of the dithiane group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research.
Propiedades
Número CAS |
97684-11-2 |
|---|---|
Fórmula molecular |
C18H18OS2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)ethanone |
InChI |
InChI=1S/C18H18OS2/c19-17(15-8-3-1-4-9-15)14-18(20-12-7-13-21-18)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2 |
Clave InChI |
OUFROKLMOGJBMO-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)

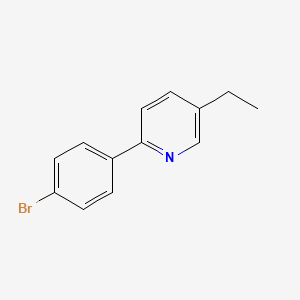
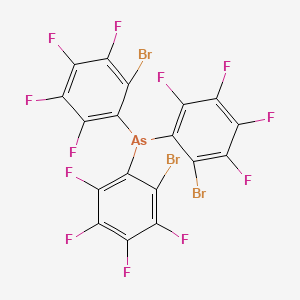


![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)

![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
